N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide
Description
N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDE is a complex organic compound that features a benzimidazole moiety and a chloromethylphenoxy group
Properties
Molecular Formula |
C22H18ClN3O2 |
|---|---|
Molecular Weight |
391.8 g/mol |
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide |
InChI |
InChI=1S/C22H18ClN3O2/c1-14-12-17(10-11-18(14)23)28-13-21(27)24-16-8-6-15(7-9-16)22-25-19-4-2-3-5-20(19)26-22/h2-12H,13H2,1H3,(H,24,27)(H,25,26) |
InChI Key |
HNXXSCXYELUUME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDE typically involves multiple steps. One common method includes the reaction of 4-chloro-3-methylphenol with chloroacetyl chloride to form 2-(4-chloro-3-methylphenoxy)acetyl chloride. This intermediate is then reacted with 4-(1H-1,3-benzodiazol-2-yl)aniline in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group at the benzimidazole or phenoxy moiety.
Scientific Research Applications
N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core and exhibit various biological activities.
Phenoxyacetic Acid Derivatives: Compounds such as 2,4-Dichlorophenoxyacetic acid (2,4-D) are structurally similar and used as herbicides.
Uniqueness
N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDE is unique due to its combination of a benzimidazole moiety with a chloromethylphenoxy group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
